
Tellurdioxid
Übersicht
Beschreibung
Tellurium dioxide, or TeO2, is a compound composed of one tellurium atom and two oxygen atoms. It is a white, odorless solid, and is insoluble in water. TeO2 has a variety of applications, including as a semiconductor material, a catalyst, a pigment, and a flame retardant. In addition, it has recently been studied for its potential to be used in medical applications.
Wissenschaftliche Forschungsanwendungen
Nanobauteile
Tellurnanostrukturen, die aus Tellurdioxid synthetisiert werden können, haben großes Potenzial für die Entwicklung niedrigdimensionaler Nanobauteile gezeigt {svg_1}. Als p-leitender Halbleiter mit schmaler Bandlücke weist Tellurnanostruktur hervorragende elektrische Eigenschaften, ein steuerbares Bandlückenverhalten und eine gute Umweltstabilität auf {svg_2}.
Elektronik und Optoelektronik
Tellurnanostrukturen werden in der Elektronik und Optoelektronik eingesetzt, darunter Feldeffekttransistoren, Photodetektoren und Sensoren {svg_3}. Diese Strukturen bieten große Anwendungsmöglichkeiten in der Elektronik und Optoelektronik der nächsten Generation {svg_4}.
Antikrebs-Phototherapie
Tellurnanomaterialien wurden im Bereich der Tumorphototherapie eingesetzt {svg_5}. Sie werden in der photothermischen Tumortherapie, photodynamischen Therapie, photogesteuerten Molekülfreisetzung und synergistischen Therapie eingesetzt {svg_6}.
Synthese von Tellurmetall
This compound wird zur Herstellung von Tellurmetall verwendet {svg_7}. Das Metall hat verschiedene Anwendungen, unter anderem als Zusatzstoff zu Stahl und Kupfer, um deren Bearbeitbarkeit zu verbessern.
Herstellung von Tellursäure
This compound wird auch zur Herstellung von Tellursäure verwendet {svg_8}. Tellursäure findet Anwendungen in der Elektrochemie und kann als Elektrolyt in Batterien eingesetzt werden.
Synthese von Tellursalzen
This compound wird bei der Synthese vieler Tellursalze verwendet {svg_9}. Diese Salze haben verschiedene Anwendungen, darunter die Verwendung in Halbleitern, Solarzellen und thermoelektrischen Geräten.
Herstellung von Ag2Te-Nanopartikeln
This compound kann bei der Herstellung von Ag2Te-Nanopartikeln verwendet werden {svg_10}. Diese Nanopartikel haben potenzielle Anwendungen in der Photovoltaik und thermoelektrischen Materialien.
Bioaktive Tellurnanomaterialien
Bioaktive Tellurnanomaterialien, die aus this compound synthetisiert werden, weisen einzigartige Vorteile auf, darunter eine hohe Ladungsträgerbeweglichkeit, hervorragende optische Eigenschaften und eine hohe spezifische Oberfläche {svg_11}. Sie haben bestätigte Anwendungen im biologischen Bereich, aber ihre Biokompatibilität, ihr Metabolismus und ihre potenzielle Toxizität in Organismen erfordern weitere Untersuchungen {svg_12}.
Wirkmechanismus
Target of Action
Tellurium dioxide (TeO2) is a solid oxide of tellurium . It is primarily used in industries such as metallurgy and manufacturing, particularly in semiconductors and solar panels . The primary targets of TeO2 are various microorganisms, including bacterial strains and fungi . It has been found to have antimicrobial properties and can be used for biosensor applications .
Mode of Action
TeO2 interacts with its targets primarily through the formation of nanoparticles. These nanoparticles are synthesized by certain bacterial strains and have been found to inhibit bacterial planktonic cultures and biofilms . The antimicrobial activity of these nanoparticles seems to be linked to their size, with smaller nanoparticles showing higher activity .
Biochemical Pathways
The biochemical pathways affected by TeO2 involve the reduction of soluble tellurium anions. Microorganisms play a crucial role in this process, taking up the anions, reducing them, and then effluxing them . This process results in the formation of tellurium nanoparticles, which are responsible for the antimicrobial activity of TeO2 .
Pharmacokinetics
It is known that teo2 is barely soluble in water and soluble in strong acids and alkali metal hydroxides . This suggests that its bioavailability may be influenced by the pH of the environment. More research is needed to fully understand the ADME properties of TeO2.
Result of Action
The primary result of TeO2’s action is the inhibition of bacterial and fungal growth. This is achieved through the formation of tellurium nanoparticles, which have antimicrobial properties . Additionally, TeO2 nanoparticles have been found to possess antifungal potential towards Aspergillus flavus, Aspergillus niger, and Aspergillus fumigatus, and antibacterial potential against Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae .
Action Environment
Environmental factors can significantly influence the action of TeO2. For instance, the formation of tellurium nanoparticles is influenced by the culture conditions and exposure time to the selenite and tellurite oxyanions . Furthermore, the antimicrobial activity of TeO2 can be affected by the size of the nanoparticles, which can be influenced by environmental conditions . Lastly, the increasing amount of tellurium released to the environment due to human activities such as metal smelting and coal burning is leading to widespread tellurium contamination, which could potentially impact the efficacy and stability of TeO2 .
Safety and Hazards
Zukünftige Richtungen
Tellurium is a p-type semiconductor, featuring a one-dimensional chiral atomic structure which holds great promise for next-generation electronic, optoelectronic, and piezoelectric applications . The breakthrough in obtaining high-quality 2D Te films will inspire a revisit of the fundamental properties of this long-forgotten material in the near future .
Biochemische Analyse
Biochemical Properties
Tellurium dioxide plays a role in biochemical reactions due to its amphoteric nature, allowing it to act both as an acid and a base . It interacts with various biomolecules, including enzymes and proteins. For instance, tellurium dioxide can react with strong acids to form tellurium salts and with bases to form tellurites . These interactions can influence the activity of enzymes and proteins, potentially altering their function and stability.
Cellular Effects
Tellurium dioxide affects various types of cells and cellular processes. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, exposure to tellurium dioxide can lead to oxidative stress in cells, which can alter signaling pathways and gene expression, ultimately affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, tellurium dioxide exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation . Additionally, tellurium dioxide can cause changes in gene expression by interacting with DNA and RNA, potentially leading to altered protein synthesis and cellular function . These interactions highlight the complex nature of tellurium dioxide’s biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tellurium dioxide can change over time. Its stability and degradation are important factors to consider. Tellurium dioxide is relatively stable, but it can degrade under certain conditions, leading to changes in its biochemical activity . Long-term exposure to tellurium dioxide in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including persistent oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of tellurium dioxide vary with different dosages in animal models. At low doses, it may have minimal impact, but at higher doses, it can cause toxic or adverse effects . For example, high doses of tellurium dioxide have been associated with liver toxicity and oxidative stress in animal studies . These findings underscore the importance of dosage considerations in the study of tellurium dioxide’s biochemical effects.
Metabolic Pathways
Tellurium dioxide is involved in various metabolic pathways, interacting with enzymes and cofactors . It can affect metabolic flux and metabolite levels, potentially disrupting normal cellular metabolism . For instance, tellurium dioxide can be metabolized into dimethyl telluride, a compound with distinct biochemical properties . These metabolic interactions are crucial for understanding the overall impact of tellurium dioxide on cellular function.
Transport and Distribution
Within cells and tissues, tellurium dioxide is transported and distributed through interactions with transporters and binding proteins . These interactions can influence its localization and accumulation, affecting its biochemical activity . For example, tellurium dioxide can be transported into cells via specific transporters, where it may accumulate and exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of tellurium dioxide is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, tellurium dioxide may localize to the mitochondria, where it can impact mitochondrial function and energy production . Understanding its subcellular localization is essential for elucidating the mechanisms underlying its biochemical effects.
Eigenschaften
IUPAC Name |
tellurium dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O2Te/c1-3-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJZODKXOMJMPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Te]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TeO2, O2Te | |
| Record name | tellurium(IV) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tellurium(IV)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Tellurium dioxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tellurium_dioxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052487 | |
| Record name | Tellurium dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White solid; [Merck Index] White odorless powder; [MSDSonline], Solid | |
| Record name | Tellurium oxide (TeO2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tellurium dioxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9328 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Tellurite | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012288 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
7446-07-3, 14832-87-2, 59863-17-1 | |
| Record name | Tellurium dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tellurite (TeO2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14832-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tellurium dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tellurite (TeO2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014832872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tellurium dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059863171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tellurium oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tellurium oxide (TeO2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tellurium dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tellurium dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TELLURIUM DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/397E9RKE83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tellurite | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012288 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of tellurium dioxide?
A1: Tellurium dioxide exists in two crystalline forms: paratellurite (tetragonal) and tellurite (orthorhombic). Paratellurite is the more common form and has been extensively studied for its acousto-optic properties. [, ]
Q2: What makes tellurium dioxide suitable for acousto-optic applications?
A2: TeO₂ possesses a high acousto-optic figure of merit, indicating its efficiency in interacting with light and sound waves. This, combined with its chemical stability and mechanical durability, makes it suitable for devices like deflectors, modulators, and tunable filters. []
Q3: How does the sputtering gas ratio affect the properties of tellurium dioxide thin films?
A3: Research indicates that varying the sputtering gas ratio during thin film fabrication significantly influences the structural and optical characteristics of TeO₂. Further investigation is needed to fully understand and control these effects for specific applications. []
Q4: Can tellurium dioxide be used as a radiation dosimeter?
A4: Yes, studies demonstrate the potential of TeO₂ thin films for gamma radiation dosimetry. Exposure to gamma radiation induces changes in the optical band gap and electrical conductivity of TeO₂, allowing for dose measurement. Thicker films exhibit a wider dose detection range. [, ]
Q5: Is tellurium dioxide compatible with biological systems?
A5: Research on the biocompatibility of TeO₂ is ongoing. A study on human pulmonary alveolar epithelial cells and peripheral blood cells revealed dose-dependent cytotoxicity of TeO₂ nanoparticles, suggesting potential toxicity. []
Q6: How does tellurium dioxide behave under proton radiation?
A6: Studies on proton-irradiated TeO₂ reveal a decrease in light transmittance with increasing proton fluence. This effect, although less pronounced at lower fluences, raises concerns for the material's long-term performance in space-based applications where proton radiation is significant. [, ]
Q7: Can tellurium dioxide be used as a catalyst?
A7: Yes, tellurium dioxide has demonstrated catalytic activity in various organic reactions. For example, it facilitates the oxidation of stilbene dibromides to benzils with good to moderate yields. []
Q8: How is tellurium dioxide used in the preparation of cadmium telluride quantum dots?
A8: TeO₂ serves as a tellurium source in a novel aqueous synthesis method for cadmium telluride (CdTe) quantum dots. Hydrazine hydrate acts as a reducing agent in this process, enabling the controlled growth of CdTe QDs with tunable emission colors. []
Q9: Have there been any computational studies on the properties of tellurium dioxide?
A9: While the provided research primarily focuses on experimental work, computational chemistry techniques can offer valuable insights into the electronic structure, optical properties, and reactivity of TeO₂. Further research in this area can complement experimental findings.
Q10: How stable is a mixture of hydrogen peroxide and tellurium dioxide in methanol?
A10: A solution of hydrogen peroxide (30%) and TeO₂ in methanol exhibits good stability when stored under refrigeration, retaining its reactivity for extended periods. This mixture is valuable for selective oxidation reactions, such as converting sulfides to sulfoxides. []
Q11: What are the safety considerations when handling tellurium dioxide?
A11: Tellurium dioxide should be handled with care as it may cause irritation. Appropriate personal protective equipment should be used. Specific safety data sheets and regulatory guidelines should be consulted for detailed information.
Q12: How is silicon content determined in tellurium dioxide?
A13: Silicon impurities in TeO₂ can be quantified using Silicon Molybdenum Blue Spectrophotometry. This method involves separating tellurium via hydrolysis and measuring the absorbance of the resulting silicon molybdenum blue complex at a specific wavelength (730 nm). []
Q13: What analytical techniques are used to characterize tellurium dioxide nanoparticles?
A14: Researchers commonly employ techniques like X-ray crystallography (XRD) and Scanning Electron Microscopy (SEM) to determine the size, shape, and crystallinity of TeO₂ nanoparticles. These analyses are crucial for understanding the material's properties and behavior in various applications. []
Q14: Are there any environmental concerns related to tellurium dioxide?
A14: While TeO₂ itself might pose minimal environmental risks, the overall impact depends on the specific application and lifecycle of the material. Responsible waste management and recycling strategies are crucial to minimize potential environmental effects.
Q15: What solvents are commonly used to dissolve tellurium dioxide?
A16: TeO₂ exhibits limited solubility in water but readily dissolves in strong acids like sulfuric acid and hydrochloric acid. These acidic solutions are often used in the processing and purification of tellurium compounds. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




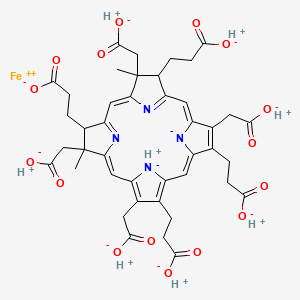
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid](/img/structure/B1210440.png)
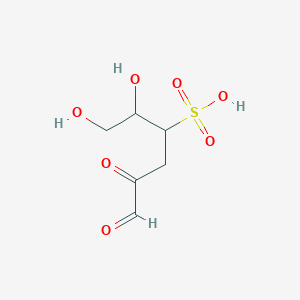




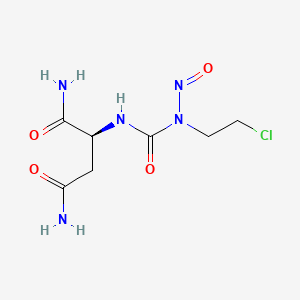
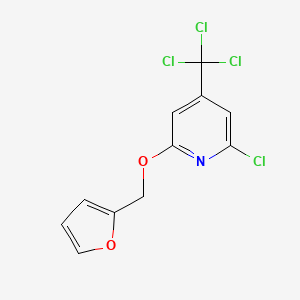
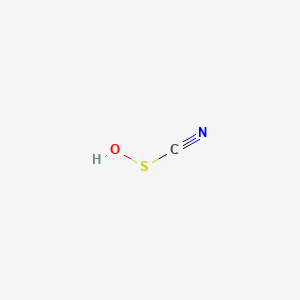
![2,2,4,4-Tetrakis(aziridin-1-yl)-1,3,5,7,12-pentaza-2lambda5,4lambda5,6lambda5-triphosphaspiro[5.6]dodeca-1(6),2,4-triene](/img/structure/B1210459.png)

